N-(3-chloropropyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(3-chloropropyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group and a chloropropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloropropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{3-chloropropylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of this compound.
Hydrolysis: The products are trifluoroacetic acid and 3-chloropropylamine.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
N-(3-chloropropyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-chloropropyl)-2,2,2-trifluoroacetamide exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors through its functional groups, leading to inhibition or modulation of their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloropropyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(3-chloropropyl)-2,2,2-trifluoroethanamide: Similar structure but with an ethanamide group instead of acetamide, leading to variations in its chemical behavior.
Uniqueness
N-(3-chloropropyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the chloropropyl and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(3-chloropropyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c6-2-1-3-10-4(11)5(7,8)9/h1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRABUCUNDPBFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589344 |
Source
|
Record name | N-(3-Chloropropyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67680-78-8 |
Source
|
Record name | N-(3-Chloropropyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloropropyl)-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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